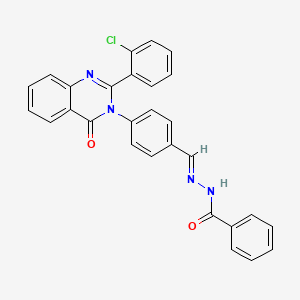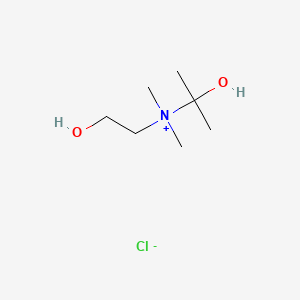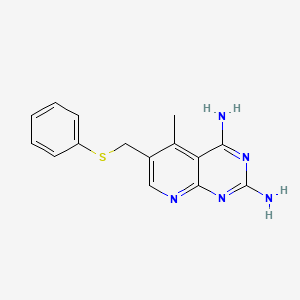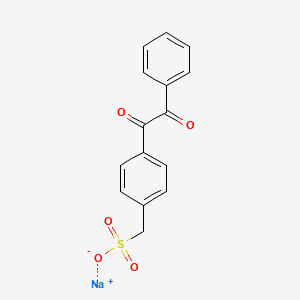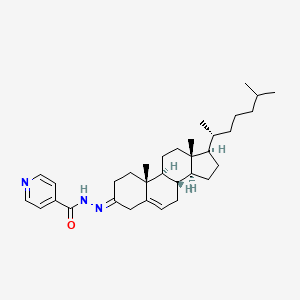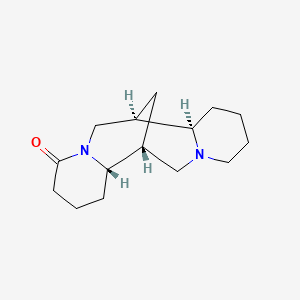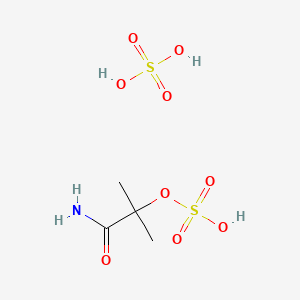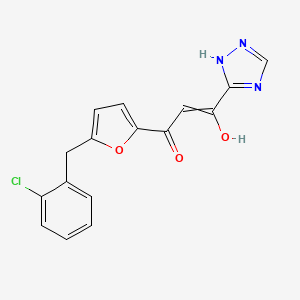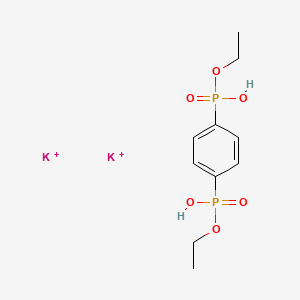
Dipotassium P,P'-diethyl p-phenylenebisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium P,P’-diethyl p-phenylenebisphosphonate is a chemical compound with the molecular formula C10H14K2O6P2. It is known for its unique structure, which includes two potassium ions and a phosphonate group attached to a phenylene ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium P,P’-diethyl p-phenylenebisphosphonate typically involves the reaction of diethyl phosphite with p-phenylenediamine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethyl phosphite+p-phenylenediamine+KOH→Dipotassium P,P’-diethyl p-phenylenebisphosphonate
Industrial Production Methods
In industrial settings, the production of dipotassium P,P’-diethyl p-phenylenebisphosphonate involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium P,P’-diethyl p-phenylenebisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonate compounds.
Substitution: The phenylene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce various functional groups onto the phenylene ring.
Applications De Recherche Scientifique
Dipotassium P,P’-diethyl p-phenylenebisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dipotassium P,P’-diethyl p-phenylenebisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their function and activity. This interaction is mediated by the phosphonate groups, which can form strong bonds with metal ions and other active sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium P,P’-diethyl p-phenylenebisphosphonate
- Dipotassium P,P’-dimethyl p-phenylenebisphosphonate
- Dipotassium P,P’-diethyl m-phenylenebisphosphonate
Uniqueness
Dipotassium P,P’-diethyl p-phenylenebisphosphonate is unique due to its specific structure and the presence of diethyl groups. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
84605-01-6 |
|---|---|
Formule moléculaire |
C10H16K2O6P2+2 |
Poids moléculaire |
372.37 g/mol |
Nom IUPAC |
dipotassium;ethoxy-[4-[ethoxy(hydroxy)phosphoryl]phenyl]phosphinic acid |
InChI |
InChI=1S/C10H16O6P2.2K/c1-3-15-17(11,12)9-5-7-10(8-6-9)18(13,14)16-4-2;;/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1 |
Clé InChI |
ABDVSZOOIDWYKD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=C(C=C1)P(=O)(O)OCC)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


